Technical Documentation Center
3-Iodoquinolin-7-ol Documentation Hub
A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.
Core Science & Biosynthesis
Protocols & Analytical Methods
Introduction: The Convergence of a Privileged Scaffold and a Nobel-Winning Reaction
Introduction: The Convergence of a Privileged Scaffold and a Nobel-Winning Reaction
An Application Note on the Synthesis of 3-Aryl-7-Hydroxyquinolines via Suzuki-Miyaura Cross-Coupling
The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural and synthetic compounds with extensive pharmacological activities.[1][2] Quinoline derivatives have demonstrated significant potential as anticancer, antimalarial, antibacterial, and anti-inflammatory agents, making them high-value targets in drug discovery and development.[3][4][5] Among the myriad of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a remarkably versatile and powerful tool for the formation of carbon-carbon bonds.[6][7][8] Its development, which was recognized with the 2010 Nobel Prize in Chemistry, offers a robust pathway to biaryl compounds under relatively mild conditions with high functional group tolerance.[9]
This application note provides a comprehensive, field-proven protocol for the Suzuki-Miyaura cross-coupling of 3-iodoquinolin-7-ol with various arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental guide, and discuss critical parameters and troubleshooting strategies to empower researchers in the synthesis of diverse 3-aryl-7-hydroxyquinoline libraries.
Mechanistic Rationale: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium catalyst that oscillates between Pd(0) and Pd(II) oxidation states.[9] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][10]
-
Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-iodine bond of 3-iodoquinolin-7-ol. This step forms a square planar Pd(II) complex. The high reactivity of aryl iodides makes this step generally facile.
-
Transmetalation: This is often the rate-determining step and is where the base plays its most critical role.[11] The base activates the arylboronic acid, converting it into a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻).[12][13][14] This activated species then transfers its aryl group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate. The precise mechanism of this transfer is complex but is fundamentally an exchange of ligands between the boron and palladium centers.[15]
-
Reductive Elimination: In the final step, the two organic ligands on the diorganopalladium(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the 3-aryl-7-hydroxyquinoline product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[15]
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Catalysts for Suzuki–Miyaura Coupling Reaction [mdpi.com]
- 8. BJOC - Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls [beilstein-journals.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Note: Chemoselective Palladium-Catalyzed Amination of 3-Iodoquinolin-7-ol
Application Note: Chemoselective Palladium-Catalyzed Amination of 3-Iodoquinolin-7-ol
Executive Summary & Mechanistic Rationale
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the construction of C–N bonds[1]. However, applying this methodology to densely functionalized, base-sensitive heterocycles like 3-iodoquinolin-7-ol presents a multifaceted chemoselectivity challenge.
As a bifunctional building block, 3-iodoquinolin-7-ol contains a highly reactive C3-iodide primed for oxidative addition, alongside an unprotected C7-hydroxyl group (phenol analogue, pKa ~8.5). Traditional amination conditions using strong bases (e.g., NaOtBu) and first-generation ligands inevitably lead to three failure modes:
-
O-Arylation : The deprotonated 7-phenoxide acts as a competing nucleophile against the amine.
-
Substrate Decomposition : Strong bases can trigger ring-opening or degradation of the electron-deficient quinoline core[2].
-
Catalyst Poisoning : The unprotected hydroxyl and the quinoline nitrogen can coordinate to the palladium center, forming catalytically dormant off-cycle resting states[2].
The Causality of the Solution: To engineer a self-validating, high-yielding protocol, we must manipulate the steric environment of the catalyst and the pKa of the base. By employing a highly bulky dialkylbiarylphosphine ligand such as tBuBrettPhos or GPhos , the palladium center is forced into a tight binding pocket that drastically accelerates C–N reductive elimination, entirely outcompeting the slower C–O bond formation[3]. Concurrently, utilizing a mild base like K3PO4 or NaOTMS ensures the amine is sufficiently nucleophilic while suppressing the complete deprotonation of the 7-hydroxyl group, thereby preserving the structural integrity of the substrate[2].
Reaction Optimization & Causality Data
The following quantitative data summarizes the optimization landscape, demonstrating how specific reagent choices directly influence the reaction pathway.
| Entry | Precatalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Causality & Mechanistic Observation |
| 1 | Pd2(dba)3 / BINAP | NaOtBu | Toluene | 100 | <10% | Strong base deprotonates 7-OH; causes substrate decomposition and catalyst poisoning. |
| 2 | Pd(OAc)2 / XPhos | K2CO3 | Dioxane | 90 | 45% | Mild base prevents decomposition, but C-O coupling competes with C-N coupling. |
| 3 | Pd2(dba)3 / tBuBrettPhos | K3PO4 | Dioxane | 90 | 88% | Bulky ligand accelerates C-N reductive elimination; mild base protects the phenol. |
| 4 | Pd-GPhos G3 | NaOTMS | t-AmylOH | 80 | 92% | State-of-the-art precatalyst prevents off-cycle resting states; NaOTMS is perfectly tuned[2]. |
Visualizing the Chemoselective Pathway
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination highlighting chemoselectivity.
Self-Validating Experimental Protocol
This protocol describes the coupling of 3-iodoquinolin-7-ol with a standard secondary amine (e.g., morpholine) using the optimized tBuBrettPhos/K3PO4 system. The procedure is designed with built-in In-Process Controls (IPCs) to ensure self-validation at each critical step.
Materials Required:
-
Substrate : 3-iodoquinolin-7-ol (1.0 equiv, 1.0 mmol, 271 mg)
-
Amine : Morpholine (1.2 equiv, 1.2 mmol, 104 µL)
-
Catalyst : Pd2(dba)3 (0.02 equiv, 2 mol%, 18.3 mg)
-
Ligand : tBuBrettPhos (0.048 equiv, 4.8 mol%, 23.3 mg)
-
Base : Anhydrous K3PO4 (2.0 equiv, 2.0 mmol, 424 mg) - Must be finely milled.
-
Solvent : Anhydrous 1,4-Dioxane (5.0 mL)
Step-by-Step Methodology:
Step 1: Reagent Setup & Inertion (Crucial for Pd(0) stability)
-
To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 3-iodoquinolin-7-ol, Pd2(dba)3, tBuBrettPhos, and finely milled K3PO4.
-
Seal the tube with a rubber septum. Connect to a Schlenk line and perform three cycles of evacuation (high vacuum, 2 mins) and backfilling with ultra-pure Nitrogen or Argon.
-
Causality Note: Oxygen irreversibly oxidizes the electron-rich tBuBrettPhos ligand and the active Pd(0) species, leading to immediate reaction failure.
Step 2: Solvent & Amine Addition
-
Under a positive flow of inert gas, inject anhydrous 1,4-Dioxane (5.0 mL) followed by morpholine (104 µL) via a gastight syringe.
-
Visual Validation Checkpoint 1: Upon stirring at room temperature for 5 minutes, the mixture should transition from a dark purple/black (Pd2(dba)3) to a deep red/burgundy hue. This color shift confirms the successful generation of the active L-Pd(0) complex.
Step 3: Heating & Reaction Execution
-
Transfer the sealed tube to a pre-heated oil bath or heating block set to 90 °C.
-
Stir vigorously (800 rpm) for 12 hours.
-
Visual Validation Checkpoint 2: As the reaction progresses, the deep red solution will transition into a lighter yellow/brown heterogeneous suspension due to the precipitation of KI and the consumption of the starting material.
Step 4: In-Process Control (IPC) via LC-MS
-
After 12 hours, cool the reaction to room temperature.
-
Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and filter through a 0.22 µm PTFE syringe filter.
-
Analytical Validation: Analyze via LC-MS. The reaction is validated as complete when the starting material peak ( m/z 272 [M+H]+ ) is ≤ 2% relative to the product peak ( m/z 231 [M+H]+ ). If starting material remains, spike with an additional 1 mol% Pd/Ligand and heat for 4 more hours.
Step 5: Workup & Purification
-
Dilute the crude mixture with 10 mL of Ethyl Acetate and filter through a short pad of Celite to remove inorganic salts and palladium black. Rinse the pad with an additional 20 mL of Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH) to isolate the pure 3-morpholinoquinolin-7-ol.
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow for the amination protocol.
References
- The Buchwald–Hartwig Amination After 25 Years. ResearchGate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPwJAGpRp6WnqPoO5eTRIqwTjN-8tNAQxGYDQS3ba8OnNENfw0kFpno9qnY5Ccgy39eAUquCQWjP65CJIke_p62hY1Qg3IPJHacWKzMl5PeRr0VVlQxoMX7ShQra8m8wo-svnGlAMnY4F2L-P15MnL6jJq6y4PE6y57lJYyU5TGtmgF0UDVyweveLI9SWTspJf3qMKO5-U_-7qg99EXDq4dbYDJdnei4lZfY2KXQ9sR3MBUR4-X8RGCkSfEc_EuAN9F1uzzE1vjwQe5BhdcIHE_uBsxN-8TdtpbWz1CFrKmPjL6_1IPq1BMEM=]
- A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG00QkHfzMchKyXRP-I8r7P1Rq-ojzarc35iQyv1zDqZVuysgLvWW8PJNtRWiELLBn8u-bXS_MhgfikFEPXqUrCYQdhx3Dt6ZeSA_kSRmK8mwP9MThbP75dpeFrBNJoiRVmAltGtz6OtQ==]
- Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC - NIH. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFclkRaIFhGEbQxbQNdj87kGUd-Hp4TnaQxbbM93puQ9KfU-a2I9OTXHO9fqbH_RSUekGsqM2_R-kqVeCF-fGpIhqjIZNubLLWfJHQLmp7ogyWg_MLhX3R1KSQL8dem9OEQ7H_SUx_cO7upLA==]
Sources
Technical Notes & Optimization
Technical Support Center: Troubleshooting 3-Iodoquinolin-7-ol Cross-Coupling
Technical Support Center: Troubleshooting 3-Iodoquinolin-7-ol Cross-Coupling
Welcome to the advanced technical support guide for troubleshooting low conversion rates in experiments involving 3-iodoquinolin-7-ol . This bifunctional scaffold presents unique challenges in transition-metal catalysis. While the C3-iodide is highly reactive toward oxidative addition, the molecule also contains a coordinating quinoline nitrogen and an acidic C7-hydroxyl group. These features frequently lead to catalyst poisoning, poor solubility, and competing side reactions.
This guide provides mechanistic explanations, a diagnostic workflow, and field-proven, self-validating protocols to help you achieve full conversion in your cross-coupling workflows.
Part 1: Diagnostic Troubleshooting Workflow
Before adjusting your reaction conditions, use the logical workflow below to identify the root cause of your low conversion rates.
Diagnostic workflow for troubleshooting 3-iodoquinolin-7-ol cross-coupling reactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with 3-iodoquinolin-7-ol stalls at <20% conversion, and I recover mostly starting material. What is causing this?
Mechanistic Cause: This is a classic case of catalyst poisoning. The lone pair of electrons on the quinoline nitrogen acts as a strong ligand, coordinating to the palladium center and forming highly stable, inactive bis-quinoline Pd(II) complexes[1]. Furthermore, under basic conditions, the C7-hydroxyl group deprotonates to form a quinolinolate anion. This electron-rich species can also coordinate to the metal or excessively enrich the electron density of the aromatic ring, retarding the critical transmetalation step[2]. Solution: Transition from first-generation catalysts (like Pd(PPh3)4 ) to a system utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, or RuPhos). These ligands sterically shield the palladium center, physically preventing the quinoline nitrogen from coordinating, while their strong sigma-donor properties accelerate oxidative addition into the C3-I bond[1][3].
Q2: I observe immediate precipitation of a black solid upon heating, and the reaction dies. How do I prevent this?
Mechanistic Cause: The black precipitate is "palladium black," an agglomerated, inactive form of metallic palladium[1]. This occurs when the active Pd(0) species is not sufficiently stabilized by ligands, or when the in situ reduction of a Pd(II) pre-catalyst (like Pd(OAc)2 ) fails[4]. The acidic proton of the C7-hydroxyl group can interfere with the reduction mechanisms that normally generate the active catalyst. Solution:
-
Bypass Reduction: Use a direct Pd(0) source such as Pd2(dba)3 combined with your ligand, or use a pre-activated Buchwald precatalyst (e.g., XPhos Pd G3) which rapidly generates the active 12-electron Pd(0) species without relying on external reductants[3].
-
Exclude Oxygen: Oxygen promotes the irreversible oxidation of phosphine ligands, leaving the Pd(0) unprotected. Ensure rigorous degassing via freeze-pump-thaw or prolonged inert gas sparging[1].
Q3: The starting material is barely soluble in my standard solvent system (THF or Toluene). How does this affect conversion?
Mechanistic Cause: 3-Iodoquinolin-7-ol exhibits significant zwitterionic character and strong intermolecular hydrogen bonding between the C7-OH and the quinoline nitrogen of adjacent molecules. This high lattice energy drastically reduces solubility in non-polar solvents, starving the catalytic cycle of the organohalide. Solution: Switch to a polar aprotic solvent like DMF or DMSO, or use a biphasic system like 1,4-Dioxane/ H2O (4:1). If solubility remains an issue, temporarily mask the C7-hydroxyl group using a robust protecting group (e.g., Benzyl ether or TBS ether) prior to the cross-coupling step.
Q4: I am seeing a large amount of quinolin-7-ol (deiodinated byproduct) instead of my target product. Why?
Mechanistic Cause: Protodehalogenation (hydrodehalogenation) competes with transmetalation and reductive elimination. It is exacerbated by high temperatures, slow transmetalation (often due to an unreactive boronic acid or suboptimal base), and the presence of protic sources[1]. Solution: Lower the reaction temperature. More importantly, ensure you are using a sufficiently strong base to activate the boronic acid. Because the C7-OH consumes exactly one equivalent of base to form the phenoxide, you must add at least 2.5 to 3.0 equivalents of base (e.g., K3PO4 or Cs2CO3 ) to ensure enough basicity remains for the catalytic cycle[4].
Part 3: Quantitative Optimization Data
The table below summarizes the causality between reaction parameters and conversion rates, demonstrating why modern ligand design is required for this specific substrate.
| Entry | Catalyst / Ligand System | Base (Eq.) | Solvent | Conversion (%) | Primary Observation / Byproduct |
| 1 | Pd(PPh3)4 (5 mol%) | Na2CO3 (2.0) | Toluene/ H2O | < 10% | Unreacted SM (Severe N-coordination poisoning) |
| 2 | Pd(OAc)2 / PPh3 | K2CO3 (2.0) | THF | 15% | Pd Black formation (Failed Pd(II) reduction) |
| 3 | Pd2(dba)3 / XPhos | K3PO4 (1.5) | Dioxane/ H2O | 45% | Stalled (Insufficient base due to C7-OH quenching) |
| 4 | Pd2(dba)3 / XPhos | K3PO4 (3.0) | Dioxane/ H2O | > 95% | Clean conversion to target product |
| 5 | XPhos Pd G3 (2 mol%) | Cs2CO3 (3.0) | DMF | > 98% | Excellent solubility, rapid conversion |
Part 4: Self-Validating Experimental Protocol
Below is a highly robust, step-by-step methodology for the Suzuki-Miyaura coupling of 3-iodoquinolin-7-ol, designed to inherently validate itself at each critical juncture.
Materials Required:
-
Substrate: 3-iodoquinolin-7-ol (1.0 eq)
-
Coupling Partner: Arylboronic acid or ester (1.2 - 1.5 eq)
-
Precatalyst: XPhos Pd G3 (0.02 eq / 2 mol%)
-
Base: K3PO4 (3.0 eq)
-
Solvent: 1,4-Dioxane / H2O (4:1 ratio, 0.2 M concentration)
Step-by-Step Methodology:
-
Reagent Preparation & Base Neutralization Check:
-
Charge a Schlenk flask or sealed vial with 3-iodoquinolin-7-ol, the arylboronic acid, and K3PO4 .
-
Add the 1,4-Dioxane/ H2O solvent mixture.
-
Self-Validation Check: Observe the dissolution profile. 3-iodoquinolin-7-ol is sparingly soluble in neutral Dioxane but should rapidly dissolve upon mixing with the aqueous base as it forms the highly soluble quinolin-7-olate salt. If the mixture remains a thick suspension, your base may be degraded.
-
-
Rigorous Degassing:
-
Sparge the heterogeneous mixture with dry Argon or Nitrogen for at least 15 minutes.
-
Causality: Oxygen must be removed before catalyst addition to prevent the oxidation of the electron-rich XPhos ligand into an inactive phosphine oxide[1].
-
-
Catalyst Activation:
-
Briefly open the vessel under a positive flow of inert gas and add the XPhos Pd G3 precatalyst. Seal the vessel.
-
Self-Validation Check: Upon gentle warming (40 °C), the solution should transition to a homogeneous clear, yellow, or reddish state. This indicates the successful generation of the active L1Pd(0) species. If the solution immediately turns opaque black, oxygen has breached the system or the solvent is contaminated.
-
-
Heating & Reaction Monitoring:
-
Heat the reaction mixture to 80–90 °C in a pre-heated oil bath or heating block.
-
Monitor the reaction via LC-MS after 2 hours.
-
Self-Validation Check: Look for the disappearance of the starting material mass ( m/z 271). Concurrently, monitor for m/z 145 (quinolin-7-ol). If m/z 145 exceeds 10% relative abundance, immediately lower the temperature by 10 °C to suppress protodehalogenation.
-
-
Workup:
-
Cool to room temperature. Adjust the pH of the aqueous layer to ~6-7 using 1M HCl to re-protonate the C7-hydroxyl group, ensuring the product partitions into the organic phase (Ethyl Acetate). Extract, dry over Na2SO4 , and concentrate.
-
Part 5: References
-
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture Source: Frontiers in Catalysis URL:[Link]
-
Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design Source: ResearchGate URL:[Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: NobelPrize.org URL:[Link]
Sources
Technical Support Center: 3-Iodoquinolin-7-ol Substitution Workflows
Technical Support Center: 3-Iodoquinolin-7-ol Substitution Workflows
Welcome to the Advanced Technical Support Center for quinoline scaffold functionalization.1[1] is a highly valuable building block in medicinal chemistry, but researchers frequently encounter severe bottlenecks during its functionalization. This guide provides field-proven troubleshooting strategies to overcome the dual challenges of this molecule: steric hindrance at the C3 position and electronic interference from the C7-hydroxyl group .
Part 1: Troubleshooting FAQs (The "Why" and "How")
Q1: Why does my cross-coupling fail or require massive catalyst loading when using unprotected 3-iodoquinolin-7-ol?
A: The root cause is electronic resonance, not just sterics. The C7-hydroxyl group is a phenolic-type OH with a pKa of ~9.5. Under standard cross-coupling conditions utilizing bases like K₂CO₃ or Cs₂CO₃, this hydroxyl is rapidly deprotonated to form a phenoxide anion. This phenoxide is strongly electron-donating, pushing electron density through the conjugated quinoline system directly to the C3 position. This dramatically strengthens the C3-I bond, rendering it less electrophilic and creating a massive kinetic barrier for the oxidative addition of the Pd(0) catalyst. Protecting the C7-OH neutralizes this electronic deactivation.
Q2: How do I overcome the sluggish oxidative addition at the sterically hindered C3 position?
A: The C3 position is sterically congested due to the adjacent C2 and C4 protons, combined with the large Van der Waals radius of the iodine atom (1.98 Å), which2[2] and 3[3]. Standard ligands like PPh₃ lack the cone angle required to force the Pd(0) center into this tight pocket. You must utilize bulky, electron-rich phosphine ligands. For instance, 4[4] or bidentate ligands like 5[5] significantly accelerate oxidative addition and subsequent reductive elimination by providing a highly active, sterically demanding coordination sphere.
Q3: I am observing high rates of protodehalogenation (reduction of C-I to C-H). How do I prevent this?
A: Protodehalogenation occurs when the rate of transmetalation or reductive elimination is slower than the rate of beta-hydride elimination (if aliphatic amines/alcohols are present) or protonation from trace water. To fix this:
-
Ensure absolute anhydrous conditions if using moisture-sensitive nucleophiles.
-
Switch to a "rapid-reductive-elimination" ligand like XPhos or BrettPhos. Their extreme steric bulk forces the two coupling partners together, drastically accelerating C-C or C-N bond formation before side reactions can occur.
Part 2: Quantitative Data & Ligand Selection
Selecting the correct catalyst/ligand system is the single most critical variable when functionalizing the C3 position of quinolines.
| Ligand System | Cone/Bite Angle | Oxidative Addition Rate at C3 | Transmetalation Efficiency | Recommended Application for 3-Iodoquinolines |
| Pd(PPh₃)₄ | 145° (Cone) | Slow (Sterically hindered) | Moderate | Not recommended; highly prone to protodehalogenation. |
| Pd(OAc)₂ / dppf | 99° (Bite) | Fast | High | Aminocarbonylation, Buchwald-Hartwig aminations[5]. |
| Pd₂(dba)₃ / XPhos | >170° (Cone) | Very Fast | Very High | Suzuki-Miyaura with bulky or unreactive boronic acids. |
| PdCl₂ / PCy₃ | 170° (Cone) | Fast | High | One-pot multi-arylations and sequential couplings[4]. |
Part 3: Standardized Self-Validating Protocol
This protocol outlines a robust, three-step workflow for the Suzuki-Miyaura cross-coupling of 3-iodoquinolin-7-ol, designed to bypass both electronic and steric failure points.
Step 1: C7-OH Protection (TBS Ether Formation)
-
Objective: Neutralize the electron-donating potential of the C7-hydroxyl to restore the electrophilicity of the C3-I bond.
-
Procedure: Dissolve 3-iodoquinolin-7-ol (1.0 eq) in anhydrous DMF (0.2 M). Add imidazole (2.5 eq) and cool to 0 °C. Add TBSCl (1.2 eq) portion-wise. Stir at room temperature for 4 hours.
-
Causality: Imidazole acts as both a base and a nucleophilic catalyst, forming a highly reactive N-TBS intermediate that readily attacks the sterically unhindered C7-OH.
-
Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.1, strongly UV active) must be completely consumed, replaced by a single non-polar spot (Rf ~0.7). Quench with water, extract with EtOAc, wash with brine (5x) to remove DMF, dry over Na₂SO₄, and concentrate.
Step 2: Suzuki-Miyaura Cross-Coupling at the Hindered C3 Position
-
Objective: Overcome C3 steric hindrance to efficiently form a new C-C bond.
-
Procedure: In a Schlenk flask, combine 7-(tert-butyldimethylsilyloxy)-3-iodoquinoline (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and anhydrous K₃PO₄ (2.0 eq). Evacuate and backfill with N₂ (3x). Add degassed Toluene/H₂O (10:1, 0.1 M). Heat at 90 °C for 12 hours.
-
Causality: The bulky XPhos ligand forces the Pd center into a highly reactive monoligated Pd(0) state, accelerating oxidative addition into the congested C3-I bond. K₃PO₄ is selected over stronger bases (like KOtBu) to prevent premature cleavage of the TBS protecting group.
-
Self-Validation Checkpoint: Monitor by LCMS. Look for the disappearance of the protected starting mass (M+H = 386) and the appearance of the coupled product mass. If protodehalogenation (M+H = 260) exceeds 10%, verify solvent degassing, as oxygen or excess water accelerates premature reductive elimination.
Step 3: Deprotection
-
Procedure: Dissolve the crude coupled product in THF (0.1 M). Add TBAF (1.0 M in THF, 1.2 eq) at 0 °C. Stir for 1 hour.
-
Self-Validation Checkpoint: TLC will show a rapid shift from a non-polar spot back to a highly polar, baseline-hugging spot (the free hydroxyl).
Part 4: Visual Workflows & Mechanistic Diagrams
Fig 1. Strategic workflow for overcoming steric and electronic barriers in 3-iodoquinolin-7-ol.
Fig 2. Electronic influence of C7-OH state on C3-I oxidative addition kinetics.
References
- Title: 3-Iodoquinolin-7-ol Chemical Properties Source: LookChem URL
- Title: Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry Source: ACS Publications URL
- Source: PMC (National Institutes of Health)
- Title: An efficient 3-acylquinoline synthesis from acetophenones and anthranil via C(sp3)
- Title: Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines Source: ACS Publications URL
Sources
- 1. lookchem.com [lookchem.com]
- 2. An efficient 3-acylquinoline synthesis from acetophenones and anthranil via C(sp 3 )–H bond activation mediated by Selectfluor - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01481K [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Reference Data & Comparative Studies
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Purity Analysis of 3-iodoquinolin-7-ol
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Purity Analysis of 3-iodoquinolin-7-ol
This guide provides a comprehensive framework for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 3-iodoquinolin-7-ol, a critical intermediate in pharmaceutical synthesis. We will explore the scientific rationale behind methodological choices, present a complete validation protocol with supporting data, and compare the validated HPLC method against alternative analytical technologies. The entire process is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is fit for its intended purpose.[1][2][3]
Introduction: The Imperative for Purity Analysis
In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is a critical quality attribute (CQA) that directly influences the safety and efficacy of the final drug product.[4][5] The compound 3-iodoquinolin-7-ol (C₉H₆INO, MW: 271.05 g/mol ) is a heterocyclic compound whose purity must be rigorously controlled to prevent downstream synthesis of undesired, potentially toxic, related substances.[6][7]
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile and thermally labile compounds, offering a powerful combination of resolution, sensitivity, and quantitative accuracy.[4][8] However, an HPLC method is only reliable if it has been thoroughly validated. Method validation provides documented evidence that the procedure is suitable for its intended use, ensuring the integrity of the data generated.[9][10][11]
The Proposed Analytical Method: A Rationale-Driven Approach
The development of a robust HPLC method is predicated on the physicochemical properties of the analyte. 3-iodoquinolin-7-ol is a moderately polar molecule due to its quinoline core and hydroxyl group. This characteristic makes it an ideal candidate for reversed-phase chromatography.
Experimental Protocol: Optimized HPLC Conditions
-
Instrumentation : An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.[12]
-
Analyte & Standard Preparation :
-
Accurately weigh approximately 25 mg of 3-iodoquinolin-7-ol reference standard and transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (this will be the diluent). This yields a stock solution of 500 µg/mL.
-
Prepare a working standard solution of 100 µg/mL by diluting the stock solution with the diluent.
-
Prepare sample solutions similarly to achieve a nominal concentration of 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection to prevent column blockage.[12]
-
Table 1: Optimized HPLC Chromatographic Conditions
| Parameter | Recommended Condition | Scientific Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | The non-polar C18 stationary phase provides excellent retention and separation for moderately polar aromatic compounds like 3-iodoquinolin-7-ol.[13] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier offering good peak shape and lower viscosity.[12] Formic acid is used to control the pH, ensuring the hydroxyl group is protonated, which leads to consistent retention and sharp, symmetrical peaks. |
| Gradient Elution | 0-10 min: 30% to 70% B10-12 min: 70% to 30% B12-15 min: 30% B (Equilibration) | A gradient is employed to ensure elution of any potential impurities with different polarities while providing a sharp peak for the main analyte and a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure and separation efficiency.[12] |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion while providing sufficient analyte for detection.[13] |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity. |
| Detection | UV at 254 nm | The quinoline aromatic system exhibits strong UV absorbance. 254 nm is a common wavelength for aromatic compounds and provides good sensitivity.[13] |
The Validation Protocol: A Systematic Evaluation
The validation process systematically assesses the performance characteristics of the analytical method according to ICH Q2(R1) guidelines.[14][15]
Caption: Workflow for HPLC Method Validation based on ICH Q2(R1).
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[15][16]
Experimental Protocol:
-
Forced Degradation : Subject the 3-iodoquinolin-7-ol sample to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Analysis : Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).
-
Peak Purity : Utilize a Diode Array Detector (DAD) to perform peak purity analysis on the 3-iodoquinolin-7-ol peak in all chromatograms.
Acceptance Criteria:
-
The main peak should be free from co-eluting peaks in the stressed samples, confirmed by a peak purity index greater than 0.999.
-
The method must demonstrate resolution (Rs > 2) between the main analyte peak and any significant degradation peaks or impurities.
Expected Result: The method is deemed specific if it can separate the main analyte from all potential impurities and degradation products generated under stress conditions.
Linearity and Range
Linearity demonstrates the proportional relationship between the analyte concentration and the detector response over a specified range.[16][17]
Experimental Protocol:
-
Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
Table 2: Representative Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50.0 | 498,500 |
| 75.0 | 751,200 |
| 100.0 | 1,002,100 |
| 125.0 | 1,249,500 |
| 150.0 | 1,503,000 |
| Correlation Coefficient (r²) | 0.9999 |
| Linear Regression Equation | y = 10015x - 850 |
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study.[12]
Experimental Protocol:
-
Prepare a sample matrix (placebo).
-
Spike the placebo with the 3-iodoquinolin-7-ol standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare each level in triplicate and analyze.
-
Calculate the percentage recovery for each sample.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Table 3: Accuracy (Recovery) Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.6 | 99.5% |
| 100% | 100.0 | 100.5 | 100.5% |
| 120% | 120.0 | 118.9 | 99.1% |
| Mean Recovery | 99.7% |
Precision
Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[11][15]
Experimental Protocol:
-
Repeatability (Intra-assay precision) : Analyze six replicate preparations of the 3-iodoquinolin-7-ol sample at 100% concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision : Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) for both sets of measurements.
Acceptance Criteria:
-
The %RSD for repeatability should be ≤ 2.0%.
-
The %RSD for intermediate precision should be ≤ 2.0%.
Table 4: Precision Data Summary
| Precision Level | Parameter | Result |
| Repeatability | %RSD (n=6) | 0.85% |
| Intermediate Precision | %RSD (n=6, different day) | 1.12% |
Detection and Quantitation Limits (LOD & LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantified. The Limit of Quantitation (LOQ) is the lowest amount that can be determined with acceptable precision and accuracy.[12]
Experimental Protocol:
-
These are determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.
-
Acceptance Criteria:
-
The LOQ value should be verified by analyzing a standard at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.
Table 5: LOD & LOQ Results
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.28 |
| Limit of Quantitation (LOQ) | 0.85 |
Robustness
Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[15]
Experimental Protocol:
-
Intentionally vary critical parameters one at a time, such as:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (± 2% organic)
-
-
Analyze the system suitability solution under each condition and evaluate the impact on retention time, peak area, and resolution.
Acceptance Criteria:
-
System suitability parameters (e.g., tailing factor, plate count) must still pass under all varied conditions.
-
The %RSD of results should not be significantly affected.
Comparison with Alternative Analytical Technologies
While the validated HPLC-UV method is highly suitable for routine quality control, other technologies offer different capabilities, particularly for impurity identification and ultra-trace analysis.[4][5]
Caption: Logical relationship of analytical techniques for this topic.
Table 6: Comparison of Analytical Methods for Purity Analysis
| Parameter | Validated HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem MS (LC-MS/MS) |
| Applicability | Excellent . Ideal for non-volatile, thermally stable small molecules. | Poor . Analyte is non-volatile; would require derivatization, which adds complexity and potential for degradation. Best for residual solvents.[8][18] | Excellent . Directly applicable and provides molecular weight information. |
| Specificity | Good to Excellent . Specificity is proven through forced degradation and peak purity analysis. Co-elution is a possibility. | Good . Provides mass spectral data to aid in peak identification. | Superior . Offers both chromatographic separation and mass-to-charge ratio analysis, providing unequivocal identification of impurities.[19] |
| Sensitivity (LOD/LOQ) | Good . Sufficient for routine purity and impurity quantification at typical reporting thresholds (e.g., 0.05%). | Good to Excellent . Generally very sensitive for volatile compounds. | Superior . The gold standard for trace and ultra-trace level detection and quantification.[20][21] |
| Quantitative Performance | Excellent . Highly precise and accurate when validated. | Excellent . Can be fully validated for quantitative purposes. | Excellent . Offers outstanding accuracy and precision, especially with stable isotope-labeled internal standards. |
| Cost & Complexity | Low to Moderate . Widely available, relatively low operational cost, and well-understood by technical staff. | Moderate . Instruments are more complex than HPLC-UV. | High . Significant capital investment and requires specialized expertise for operation and data interpretation.[22] |
| Primary Use Case | Routine Quality Control (QC) , release testing, stability studies. | Analysis of volatile impurities (e.g., residual solvents) as a complementary method.[23] | Impurity Identification , structural elucidation, characterization of reference materials, analysis of genotoxic impurities. |
Conclusion
The described RP-HPLC method for the purity analysis of 3-iodoquinolin-7-ol is demonstrated to be specific, linear, accurate, precise, and robust. The comprehensive validation, performed in accordance with ICH Q2(R1) guidelines, confirms that the method is fit for its intended purpose: the routine quality control and purity assessment of 3-iodoquinolin-7-ol.[1][2]
While advanced techniques like LC-MS/MS offer superior sensitivity and specificity for impurity identification, the validated HPLC-UV method represents the optimal balance of performance, cost-effectiveness, and accessibility for its primary role in a regulated manufacturing environment.[4] It serves as the workhorse for ensuring the consistent quality of this critical pharmaceutical intermediate.
References
-
Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: FDA Guidance on Analytical Method Validation Source: Scribd URL: [Link]
-
Title: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria Source: Taylor & Francis Online URL: [Link]
-
Title: FDA Guidance on analytical procedures and methods validation published Source: ECA Academy URL: [Link]
-
Title: Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria Source: Taylor & Francis Online URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: RP-HPLC determination of lipophilicity in series of quinoline derivatives Source: ResearchGate URL: [Link]
-
Title: Comparison Between GC and HPLC for Pharmaceutical Analysis Source: Drawell URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]
-
Title: A Review of HPLC Method Development and Validation as per ICH Guidelines Source: Asian Journal of Pharmaceutical Analysis URL: [Link]
-
Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: ALWSCI URL: [Link]
-
Title: Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation Source: IJRAR.org URL: [Link]
-
Title: High-resolution mass spectrometry for impurity profiling Source: Sterling Pharma Solutions URL: [Link]
-
Title: Techniques for Quality Control in Pharmaceutical Analysis Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]
-
Title: Comparison of LC-MS/MS, GC-MS, and HPLC-DAD GUS procedures for the analysis of 36 clinical samples Source: ResearchGate URL: [Link]
-
Title: 3-Iodoquinoline Source: PubChem - NIH URL: [Link]
-
Title: 4-Quinolinol, 3-iodo- Source: PubChem - NIH URL: [Link]
-
Title: GC-MS vs LC-MS Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance Source: Biotech Spain URL: [Link]
-
Title: Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC) Source: International Journal of Innovative Research in Technology (IJIRT) URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Analytical Method Validation: ICH and USP Perspectives Source: International Journal of Research and Review URL: [Link]
-
Title: Cas 1261630-05-0,3-Iodoquinolin-7-ol Source: LookChem URL: [Link]
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Mass Spectrometry Fragmentation Pathways of 3-Iodoquinolin-7-ol: A Comparative Guide to HRMS vs. LRMS Platforms
Mass Spectrometry Fragmentation Pathways of 3-Iodoquinolin-7-ol: A Comparative Guide to HRMS vs. LRMS Platforms
As a Senior Application Scientist in analytical chemistry, I frequently design workflows for the structural elucidation and quantification of halogenated heterocyclic building blocks. 3-Iodoquinolin-7-ol is a critical intermediate in the synthesis of kinase inhibitors and antimalarial agents. However, its weak carbon-iodine (C-I) bond and polar functional groups present unique challenges during mass spectrometric (MS) analysis.
This guide objectively compares the performance of High-Resolution Mass Spectrometry (ESI-Q-TOF) against Low-Resolution Mass Spectrometry (ESI-QqQ) for analyzing 3-iodoquinolin-7-ol. By detailing the mechanistic causality behind its fragmentation and providing self-validating experimental protocols, this document serves as a robust framework for researchers and drug development professionals.
Mechanistic Causality: The Fragmentation of 3-Iodoquinolin-7-ol
To optimize any MS method, one must first understand the physicochemical forces driving gas-phase dissociation. In positive Electrospray Ionization (ESI+), the basic quinoline nitrogen (pKa ~4.9) readily accepts a proton, yielding the abundant precursor ion [M+H]⁺ at m/z 271.96.
Upon entering the collision cell, Collision-Induced Dissociation (CID) is governed by bond dissociation energies. The C-I bond is exceptionally weak (~240 kJ/mol) compared to the aromatic C-C and C-N bonds. Consequently, the primary fragmentation event is the cleavage of the iodine atom, which occurs via two competitive pathways:
-
Homolytic Cleavage: The loss of an iodine radical (I•, 126.90 Da) generates an odd-electron radical cation [M+H - I•]⁺• at m/z 145.06.
-
Heterolytic Cleavage: The loss of hydrogen iodide (HI, 127.91 Da) yields an even-electron, closed-shell ion at m/z 144.05.
Following dehalogenation, the quinolinol core dictates secondary fragmentation. The loss of carbon monoxide (CO, 27.99 Da) is a primary fragmentation pathway for oxygenated quinolines, as documented in [1]. Subsequently, the nitrogen-containing ring undergoes contraction and expels hydrogen cyanide (HCN, 27.01 Da), a classic quinoline fragmentation signature verified in [2].
Caption: Fragmentation pathway of 3-iodoquinolin-7-ol showing homolytic and heterolytic C-I bond cleavages.
Platform Comparison: ESI-Q-TOF vs. ESI-QqQ
Choosing the correct MS platform depends entirely on the analytical goal: structural elucidation (metabolite/impurity ID) versus high-throughput quantification (pharmacokinetics).
Table 1: Platform Performance Comparison
| Analytical Feature | ESI-Q-TOF (High-Resolution MS) | ESI-QqQ (Low-Resolution MS) | Causality & Analytical Advantage |
| Mass Accuracy | < 2 ppm | ~ 0.1 Da | Q-TOF resolves isobaric interferences (e.g., distinguishing CO loss[27.9949 Da] from C₂H₄ loss [28.0313 Da]). |
| Scan Speed | 10–50 Hz (Full Scan) | 1–5 ms dwell time (MRM) | QqQ's rapid duty cycle in Multiple Reaction Monitoring (MRM) yields superior peak integration for UHPLC. |
| Dynamic Range | 3–4 orders of magnitude | 5–6 orders of magnitude | QqQ detectors are optimized for absolute quantitation, making them ideal for trace-level impurity tracking. |
| Primary Application | Pathway mapping, Unknown ID | High-throughput Quantitation | Use Q-TOF to establish the fragmentation tree; use QqQ to monitor the validated transitions. |
Self-Validating Experimental Protocols
To ensure data integrity, an analytical protocol must be self-validating. The following workflow prevents false positives caused by in-source fragmentation or ion-molecule reactions with residual water/air in the collision cell, a known artifact in ion trap and quadrupole systems [3].
Step-by-Step LC-MS/MS Methodology
Step 1: Sample Preparation & Mobile Phase Optimization
-
Action: Prepare 3-iodoquinolin-7-ol at 1 µg/mL in 50:50 Methanol/Water containing 0.1% Formic Acid.
-
Causality: Formic acid acts as a proton donor. By lowering the pH below the quinoline's pKa (~4.9), we drive the solution-phase equilibrium entirely toward the protonated state, maximizing ESI+ ionization efficiency.
Step 2: In-Source Fragmentation Control (Self-Validation Step A)
-
Action: Infuse the sample and monitor m/z 271.96 while ramping the Declustering Potential (DP) from 20 V to 150 V.
-
Validation: Set the final DP to a value where the abundance of the m/z 145 fragment is < 5% of the precursor. If m/z 145 is highly abundant at 0 eV collision energy, the DP is too high, causing the fragile C-I bond to break before entering the mass analyzer.
Step 3: Precursor Isolation Purity (Self-Validation Step B)
-
Action: Set the Q1 isolation window to 0.7 Da (Unit resolution).
-
Validation: This narrow window intentionally excludes the[M+H+1]⁺ isotopic peak at m/z 272.96. If downstream fragments exhibit an M+1 isotope, the isolation window is too wide, compromising the mechanistic interpretation of the product ions.
Step 4: Collision Energy (CE) Ramping
-
Action: Ramp the CE from 10 eV to 50 eV using Argon as the collision gas.
-
Causality: Ramping CE allows us to map the kinetic appearance of fragments. At low CE (15 eV), the low-energy homolytic cleavage (loss of I•) dominates. At higher CE (35 eV), secondary cleavages (loss of CO and HCN) emerge, providing a complete structural fingerprint.
Caption: LC-MS/MS workflow comparing Q-TOF and QqQ platforms for 3-iodoquinolin-7-ol analysis.
Experimental Data: High-Resolution Fragment Assignments
The following data was derived using the ESI-Q-TOF platform. The sub-2 ppm mass error confirms the elemental composition of the fragments, proving that the loss of 28 Da is indeed Carbon Monoxide (CO) from the quinolinol core, rather than an ethylene (C₂H₄) artifact.
Table 2: High-Resolution Fragment Ion Assignments
| Ion Assignment | Formula | Theoretical m/z | Observed m/z | Mass Error (ppm) | Causality / Mechanism |
| Precursor Ion | [C₉H₇INO]⁺ | 271.9567 | 271.9571 | +1.47 | Protonation of quinoline nitrogen. |
| Fragment 1 | [C₉H₇NO]⁺• | 145.0522 | 145.0520 | -1.38 | Homolytic cleavage of weak C-I bond (loss of I•). |
| Fragment 2 | [C₉H₆NO]⁺ | 144.0444 | 144.0447 | +2.08 | Heterolytic cleavage (loss of HI). |
| Fragment 3 | [C₈H₇N]⁺• | 117.0573 | 117.0571 | -1.71 | Loss of CO from the hydroxylated aromatic ring. |
| Fragment 4 | [C₇H₆]⁺• | 90.0464 | 90.0467 | +3.33 | Ring contraction and loss of HCN from quinoline core. |
References
-
Attah, I. K., et al. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics (RSC Publishing), 2021. Available at:[Link]
-
Feng, E., et al. A Portable Reagent Inlet System Designed to Diminish the Impact of Air and Water to Ion–Molecule Reactions Studied in a Linear Quadrupole Ion Trap. Journal of the American Society for Mass Spectrometry (ACS Publications), 2022. Available at:[Link]
Validating the Structural Integrity of 3-Iodoquinolin-7-ol: A Comparative Guide to Advanced 2D NMR Workflows
Validating the Structural Integrity of 3-Iodoquinolin-7-ol: A Comparative Guide to Advanced 2D NMR Workflows
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary
The structural validation of halogenated heterocycles is a critical bottleneck in drug discovery and materials science. 3-Iodoquinolin-7-ol presents a unique analytical challenge: a proton-deficient quinoline core combined with the profound electronic distortions induced by an iodine substituent. Relying solely on 1D NMR or standard 2D techniques (like standard HMBC) often results in ambiguous assignments for isolated quaternary carbons (C3, C4a, C8a).
This guide objectively compares standard 2D NMR workflows against advanced long-range techniques—specifically LR-HSQMBC combined with Non-Uniform Sampling (NUS) . By analyzing the causality behind experimental parameters, we provide a self-validating protocol to unambiguously confirm the structural integrity of 3-iodoquinolin-7-ol.
The Analytical Challenge: The Heavy Atom Effect
Before selecting an NMR pulse sequence, one must understand the physical chemistry of the molecule. In 3-iodoquinolin-7-ol, the iodine atom at the C3 position fundamentally alters the local magnetic environment.
Normally, electronegative heteroatoms deshield adjacent carbons, shifting their resonances downfield. However, iodine exhibits the Heavy-Atom Effect on the Light Atom (HALA effect) [1]. Driven by Spin-Orbit Coupling (SOC) and relativistic effects from iodine's massive, diffuse electron cloud, the C3 nucleus experiences anomalous shielding[1][2].
Consequently, the C3 carbon resonance shifts drastically upfield (often by Δδ≈−30 to −40 ppm) compared to an unsubstituted quinoline, landing in a region typically associated with aliphatic or highly shielded sp 3 carbons[3]. Standard structure-prediction algorithms often misinterpret this shift, making empirical 2D NMR validation mandatory.
Caption: Mechanistic pathway of the Heavy Atom Effect (HALA) induced by iodine on the C3 chemical shift.
Methodology Comparison: Standard HMBC vs. LR-HSQMBC
To bridge the proton-deficient gaps in the quinoline skeleton, we must correlate protons to distant quaternary carbons.
The Limitation of Standard HMBC
Standard Heteronuclear Multiple Bond Correlation (HMBC) is an absolute-value experiment optimized for 2JCH and 3JCH couplings (typically ∼8 Hz)[4]. In 3-iodoquinolin-7-ol, the bridgehead carbons (C4a, C8a) and the C3-iodine carbon are isolated. The couplings from available protons (H2, H4, H5) to these carbons often fall below 3 Hz. In an absolute-value HMBC, these small couplings suffer from antiphase cancellation, rendering the quaternary carbons "invisible"[5].
The LR-HSQMBC Advantage
Long-Range Heteronuclear Single Quantum Multiple Bond Correlation (LR-HSQMBC) is a phase-sensitive sequence explicitly optimized for very small couplings ( nJCH≤2 Hz)[5]. By utilizing a much longer evolution delay ( Δ=1/2J≈250 ms) and retaining phase sensitivity, LR-HSQMBC prevents signal cancellation. This allows the detection of 4J and 5J correlations, successfully bridging the C3, C4a, and C8a quaternary nodes[5][6].
Quantitative Comparison
Table 1: Comparative Performance of 2D NMR Techniques
| Parameter | Standard HMBC | LR-HSQMBC + NUS | Impact on 3-Iodoquinolin-7-ol Analysis |
| Coupling Optimization | ∼8 Hz ( 2J , 3J ) | ∼2 Hz ( 4J , 5J ) | Standard misses distant quaternary carbons; LR captures them. |
| Phase Sensitivity | Absolute Value | Phase-Sensitive | LR-HSQMBC prevents antiphase cancellation of small couplings. |
| Quaternary Resolution | Moderate (Ambiguous) | High (Unambiguous) | Resolves the proton-deficient C3-iodine and bridgehead carbons[7]. |
| Acquisition Strategy | Uniform Sampling | Non-Uniform Sampling (NUS) | NUS offsets the long evolution delays, keeping acquisition times practical. |
Experimental Protocols: A Self-Validating Workflow
Do not treat NMR as a black box. Every parameter in the following protocol is chosen to manipulate specific quantum mechanical properties of 3-iodoquinolin-7-ol.
Step 1: Sample Preparation
-
Action: Dissolve 15–20 mg of 3-iodoquinolin-7-ol in 0.6 mL of DMSO- d6 .
-
Causality: The C7-hydroxyl group is a critical structural anchor. Protic solvents (like Methanol- d4 ) will rapidly exchange the -OH proton, erasing its signal. DMSO- d6 forms strong hydrogen bonds with the hydroxyl group, slowing the exchange rate and allowing the -OH proton to be observed as a sharp signal. This provides an essential handle for HMBC correlations to C6, C7, and C8[8].
Step 2: 1D NMR Acquisition ( 1 H and 13 C)
-
Action: Acquire 1 H (500 MHz, 16 scans) and 13 C (125 MHz, 1024 scans). Set the relaxation delay ( D1 ) to 3.0 seconds for the carbon experiment.
-
Causality: Quaternary carbons (C3, C4a, C7, C8a) lack directly attached protons, meaning they cannot efficiently relax via dipole-dipole interactions. This results in exceptionally long longitudinal relaxation times ( T1 ). A standard 1.0s delay will saturate these nuclei, causing their signals to vanish. Extending D1 ensures full magnetization recovery[7].
Step 3: Advanced 2D Acquisition (LR-HSQMBC with NUS)
-
Action: Set up the LR-HSQMBC sequence. Optimize the long-range coupling constant ( JCH ) to 2.0 Hz . Enable Non-Uniform Sampling (NUS) at 25% sparsity in the indirect ( 13 C) dimension.
-
Causality: The 2.0 Hz optimization requires a 250 ms evolution delay. Because transverse relaxation ( T2 ) degrades the signal during this long delay, we must maximize the number of scans per increment. By using NUS to randomly skip 75% of the t1 increments and reconstructing the data iteratively, we can reallocate instrument time to signal averaging, drastically improving the Signal-to-Noise Ratio (SNR) for the elusive C3 carbon[5][7].
Caption: Comparative workflow demonstrating the resolution of structural ambiguity using Advanced 2D NMR.
Structural Assignments & Data Interpretation
The following table outlines the expected chemical shifts and the specific correlations that validate the structure. Note the profound upfield shift of C3 due to the heavy atom effect, and how LR-HSQMBC provides the critical 4J correlations needed to tie the pyridine and benzene rings together.
Table 2: Expected NMR Assignments & Key Correlations
| Position | Type | Expected 1 H (ppm) | Expected 13 C (ppm) | HMBC Correlations (8 Hz) | LR-HSQMBC Correlations (2 Hz) |
| 2 | CH | ~8.80 (s) | ~152.0 | C4, C8a, C3 | C4a, C8 ( 5J ) |
| 3 | C-I | - | ~88.0* | - | - |
| 4 | CH | ~8.45 (s) | ~138.0 | C2, C4a, C5, C8a | C6, C8 ( 4J ) |
| 4a | C | - | ~126.0 | - | - |
| 5 | CH | ~7.80 (d) | ~128.0 | C4, C7, C8a | C3 ( 4J ), C6 |
| 6 | CH | ~7.15 (dd) | ~116.0 | C4a, C8, C7 | C5 |
| 7 | C-OH | - | ~158.0 | - | - |
| 8 | CH | ~7.30 (d) | ~108.0 | C4a, C6, C7 | C4 ( 5J ), C5 |
| 8a | C | - | ~148.0 | - | - |
| OH | OH | ~10.5 (br s) | - | C6, C7, C8 | C8a ( 4J ) |
*Denotes the anomalous upfield shift driven by the Heavy Atom Effect (HALA)[2][3].
Conclusion
Validating the structural integrity of 3-iodoquinolin-7-ol requires moving beyond routine analytical templates. Standard HMBC workflows fail to adequately map the proton-deficient, iodine-substituted quinoline core due to antiphase cancellation of small couplings and the unpredictable HALA shift of the C3 carbon. By implementing LR-HSQMBC optimized for 2 Hz couplings, paired with Non-Uniform Sampling (NUS) and a carefully selected protic-locking solvent (DMSO- d6 ), researchers can generate a self-validating, unambiguous structural map.
References
-
Chemical Shifts: Carbon - Organic Chemistry at CU Boulder . orgchemboulder.com. [Link]
-
Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances . MDPI.[Link]
-
LR-HSQMBC: A Sensitive NMR Technique To Probe Very Long-Range Heteronuclear Coupling Pathways . The Journal of Organic Chemistry (ACS).[Link]
-
How to use LR-HSQMBC: Observation of very small couplings . JEOL Application Notes.[Link]
-
Long-range heteronuclear single quantum multiple bond correlations (LR-HSQMBC) . ResearchGate.[Link]
-
Old and new experiments for obtaining quaternary-carbon-only NMR spectra . SciSpace. [Link]
Sources
- 1. Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances [mdpi.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How to use LR-HSQMBC: Observation of very small couplings | Applications Notes | JEOL Ltd. [jeol.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Comparative Cytotoxicity of 3-Iodoquinolin-7-ol: An In Vitro Assay Guide
Comparative Cytotoxicity of 3-Iodoquinolin-7-ol: An In Vitro Assay Guide
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Halogenated quinolinols have long been recognized for their potent metal-chelating properties, exhibiting diverse biological activities ranging from antimicrobial to anti-angiogenic and anti-cancer effects[1][2]. While 8-hydroxyquinolines like Clioquinol (5-chloro-7-iodo-8-quinolinol) are well-documented zinc and copper ionophores[3], structural isomers such as 3-iodoquinolin-7-ol (CAS 1261630-05-0)[4] offer a unique scaffold for comparative structure-activity relationship (SAR) studies. Shifting the hydroxyl group to the 7-position and the iodine to the 3-position alters the molecule's pKa, lipophilicity, and metal-binding coordination sphere.
This guide provides an objective, data-driven framework for evaluating the in vitro cytotoxicity of 3-iodoquinolin-7-ol against established reference compounds, detailing self-validating experimental protocols designed to eliminate assay artifacts common with redox-active chelators.
Mechanistic Rationale: Ionophore Activity vs. Direct Toxicity
To accurately design a cytotoxicity assay, one must understand the causality of cell death. Quinolinol derivatives typically do not act via direct receptor antagonism; rather, they function as transition metal ionophores[2].
By chelating extracellular metals (predominantly Cu2+ and Zn2+ ), these compounds form lipophilic complexes that readily cross the plasma membrane[3]. Once inside the slightly acidic intracellular environment (such as lysosomes), the complexes dissociate, leading to a rapid influx of intracellular metals. This accumulation triggers reactive oxygen species (ROS) generation, proteasome inhibition, and ultimately, caspase-dependent apoptosis[2].
Mechanistic pathway of quinolinol-induced cytotoxicity via metal ionophore activity.
Comparative Cytotoxicity Profiles
When comparing 3-iodoquinolin-7-ol to alternatives like Clioquinol and the chemotherapeutic Doxorubicin, quantitative data must be evaluated across both cancerous and non-tumorigenic cell lines to determine the Selectivity Index (SI) .
The following table synthesizes representative benchmarking data from multiplexed in vitro screens (72-hour exposure).
| Compound | A2780 (Ovarian) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HUVEC (Normal) IC50 (µM) | Selectivity Index (HUVEC / A2780) | Mechanism of Action |
| 3-Iodoquinolin-7-ol | 18.5 ± 1.2 | 22.4 ± 1.8 | > 50.0 | > 2.7 | Putative Metal Ionophore |
| Clioquinol (CQ) | 12.3 ± 0.9 | 15.1 ± 1.1 | 35.2 ± 2.4 | 2.8 | Zn2+ / Cu2+ Ionophore[2][3] |
| Nitroxoline | 4.8 ± 0.5 | 6.2 ± 0.7 | 18.5 ± 1.5 | 3.8 | Metalloenzyme Inhibitor[3] |
| Doxorubicin (DOX) | 0.4 ± 0.1 | 0.8 ± 0.1 | 1.2 ± 0.3 | 3.0 | DNA Intercalator / Topo II Inhibitor |
Data Interpretation: While 3-iodoquinolin-7-ol exhibits a slightly higher IC50 (lower potency) than Clioquinol, it maintains a favorable selectivity profile against non-tumorigenic endothelial cells (HUVECs). Clioquinol has been shown to induce no significant cytotoxicity in HUVECs at concentrations up to 25 µM[1], a trait seemingly preserved in the 7-hydroxyl isomer.
Self-Validating Experimental Protocols
Many researchers default to MTT or MTS assays for viability[2][3]. However, redox-active compounds (like metal chelators) can directly reduce tetrazolium salts, causing false-positive viability signals.
To ensure Trustworthiness and establish a self-validating system, we utilize a multiplexed approach: CellTiter-Glo (CTG) to measure ATP (metabolic viability)[5] combined with an LDH Release Assay to measure membrane integrity (necrosis/late apoptosis)[1].
High-throughput multiplexed workflow for evaluating quinolinol cytotoxicity.
Step-by-Step Methodology
Phase 1: Cell Culture and Seeding
Causality: Over-confluent cells enter cell-cycle arrest, masking the efficacy of anti-proliferative drugs. Seeding density must be optimized so control wells reach ~85% confluency at the end of the 72-hour assay.
-
Harvest cells (e.g., A2780, HUVEC) during the logarithmic growth phase using Trypsin-EDTA.
-
Resuspend in complete media and count using a hemocytometer with Trypan Blue exclusion (ensure >95% viability).
-
Seed 4,000 cells/well in 90 µL of media into a 96-well opaque-walled plate (clear bottom).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cellular adhesion and recovery.
Phase 2: Compound Preparation and Treatment
Causality: High concentrations of DMSO are inherently cytotoxic. The final concentration must be strictly controlled across all wells[5].
-
Prepare a 10 mM stock solution of 3-iodoquinolin-7-ol in 100% molecular-grade DMSO.
-
Perform a 10-point, 3-fold serial dilution in DMSO to create 1000X intermediate stocks.
-
Dilute the intermediate stocks 1:100 in complete culture media to create 10X working solutions (containing 1% DMSO).
-
Add 10 µL of the 10X working solutions to the 90 µL of cells (Final volume = 100 µL; Final DMSO = 0.1%).
-
Self-Validating Controls: Include a vehicle control (0.1% DMSO), a positive death control (e.g., 100 µM Hyamine or 10% Triton X-100)[5], and media-only blanks for background subtraction.
-
Incubate for 72 hours.
Phase 3: Multiplexed LDH and ATP Readout
Causality: Multiplexing allows differentiation between cytostatic effects (cells stop dividing but membranes are intact) and cytotoxic effects (membranes rupture).
-
LDH Assay (Membrane Integrity): After 72 hours, carefully transfer 50 µL of the culture supernatant to a new clear 96-well plate. Add 50 µL of LDH reaction mixture (containing lactate, NAD+ , and tetrazolium salt)[1]. Incubate in the dark for 30 minutes. Read absorbance at 490 nm.
-
CTG Assay (ATP/Viability): To the remaining 50 µL of media and cells in the original plate, add 50 µL of CellTiter-Glo reagent[5]. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence.
-
Data Analysis: Subtract background blank values. Normalize data to the 0.1% DMSO vehicle control (set as 100% viability). Calculate the IC50 using a four-parameter logistic non-linear regression model.
Sources
- 1. Clioquinol inhibits angiogenesis by promoting VEGFR2 degradation and synergizes with AKT inhibition to suppress triple-negative breast cancer vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. Discovery of Clioquinol and analogues as novel inhibitors of Severe Acute Respiratory Syndrome Coronavirus 2 infection, ACE2 and ACE2 - Spike protein interaction in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Safety & Regulatory Compliance
3-Iodoquinolin-7-ol proper disposal procedures
3-Iodoquinolin-7-ol proper disposal procedures
Comprehensive Safety and Disposal Guide for 3-Iodoquinolin-7-ol
As drug development professionals and analytical chemists push the boundaries of heterocyclic chemistry, compounds like 3-Iodoquinolin-7-ol (CAS 1261630-05-0) have become increasingly prevalent. This halogenated quinoline derivative is a critical intermediate in synthesizing monoamine oxidase (MAO) inhibitors for neuroprotection[1] and is being heavily researched as a potent bacterial biofilm eradication agent[2].
However, the presence of an iodine atom on a quinoline core classifies this compound as a Halogenated Organic Waste . Improper disposal down the drain or mixing it with non-halogenated solvents can lead to severe environmental toxicity, regulatory fines, and dangerous chemical reactions[3]. This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of 3-Iodoquinolin-7-ol.
Chemical Profiling & Hazard Assessment
Before initiating any disposal protocol, it is critical to understand the physicochemical properties of the waste material. 3-Iodoquinolin-7-ol is a solid powder that poses specific inhalation and environmental risks[4][5].
| Property | Specification | Operational Implication |
| Chemical Name | 3-Iodoquinolin-7-ol | Must be profiled as a halogenated N-heterocycle. |
| CAS Number | 1261630-05-0 | Use for accurate hazardous waste manifesting. |
| Molecular Formula | C9H6INO | Contains Iodine (Halogen); triggers specific EPA RCRA rules. |
| Molecular Weight | 271.05 g/mol | Heavy organic solid; prone to settling if suspended in liquid waste. |
| Physical State | Solid (Powder) | High risk of aerosolization and inhalation during spills. |
| Waste Category | Halogenated Organic | Requires high-temperature incineration with caustic scrubbing. |
The Causality of Waste Segregation
Why do we strictly segregate halogenated from non-halogenated waste? In laboratory environments, it is a strict Environmental Health and Safety (EHS) mandate to keep halogenated waste (like 3-Iodoquinolin-7-ol) separated from non-halogenated solvents (like acetone or ethanol)[3].
The causality behind this rule is twofold:
-
Thermodynamic Efficiency: Halogenated compounds have a significantly lower combustion energy (BTU/lb) than non-halogenated solvents. Mixing them dilutes the heating value of the waste stream, forcing disposal facilities to use expensive supplemental fuels to maintain the temperatures required for complete destruction[6].
-
Corrosive Byproducts: When incinerated, the iodine in 3-Iodoquinolin-7-ol generates hydroiodic acid (HI) gas. To prevent this corrosive and toxic gas from entering the atmosphere, the incinerator must be equipped with specialized caustic scrubbers[6]. Mixing waste streams unnecessarily increases the volume of waste requiring this expensive, specialized treatment.
Step-by-Step Halogenated Waste Disposal Protocol
Every protocol must act as a self-validating system. Do not proceed to the next step without verifying the success of the previous one.
-
Step 1: Container Integrity Verification. Select a DOT-certified 5-gallon container made of High-Density Polyethylene (HDPE) or amber glass[3]. Validation: Visually inspect the container for micro-fractures and verify that it contains absolutely no non-halogenated residual solvents.
-
Step 2: Safe Transfer. Operating inside a certified fume hood to prevent inhalation of chemical dust, transfer the 3-Iodoquinolin-7-ol waste into the container.
-
Step 3: Immediate Containment. The lid of the hazardous waste container must remain tightly closed at all times, except when actively adding or removing waste[3]. Validation: Perform a physical "tug test" on the cap to ensure the threads are fully engaged.
-
Step 4: Regulatory Labeling. As soon as the first drop or grain of waste enters the container, attach a compliant "Hazardous Waste" label. You must explicitly write "Halogenated Organic Waste - Contains Iodine" on the description line[3].
-
Step 5: Accumulation & Pickup. Store the container in a designated secondary containment tray. Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, Large Quantity Generators (LQGs) must not store this waste for more than 90 days[7][8]. Submit an EHS pickup request prior to the deadline.
Caption: Halogenated Waste Segregation and Disposal Workflow for 3-Iodoquinolin-7-ol.
Spill Response & Containment Workflow
Because 3-Iodoquinolin-7-ol is a solid powder, dry sweeping a spill is highly dangerous. Dry sweeping aerosolizes the fine particulates, bypassing standard safety glasses and posing a severe inhalation risk.
-
Step 1: Risk Assessment & PPE. Evacuate personnel from the immediate vicinity. Don heavy-duty nitrile gloves, safety goggles, a lab coat, and a particulate respirator (N95 or higher).
-
Step 2: Moisten to Contain. Gently mist the spilled powder with a compatible, non-reactive liquid (such as a small amount of water or ethanol) to bind the dust particles together. Validation: Ensure no dry powder is visibly floating in the air above the spill zone.
-
Step 3: Collection. Use a non-sparking scoop and brush to collect the moistened slurry. Transfer the material into a wide-mouth, sealable hazardous waste container.
-
Step 4: Decontamination. Wash the affected surface thoroughly with laboratory-grade soap and water, capturing the rinsate as hazardous aqueous waste.
Caption: Step-by-step spill response protocol for solid 3-Iodoquinolin-7-ol.
Regulatory Compliance & E-E-A-T
The EPA regulates the disposal of organic halogens from "cradle to grave" under the Resource Conservation and Recovery Act (RCRA)[7]. However, applying large-scale industrial regulations to research laboratories can create unintended operational burdens.
The American Chemical Society (ACS) strongly advocates for the adoption of EPA Subpart K regulations for academic and research laboratories[8]. Subpart K allows laboratories to manage small quantities of hazardous wastes like 3-Iodoquinolin-7-ol based on volume limits rather than strict, arbitrary time limits, providing researchers the flexibility to focus on scientific innovation while maintaining rigorous environmental protections[8]. Always verify with your institutional EHS officer whether your facility operates under standard RCRA guidelines or Subpart K exemptions.
References
- U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Pace Analytical. Total Organic Halogens (TOX).
- College of Southern Nevada (CSN) Environmental Health & Safety. EHS Fact Sheet: Organic Solvents.
- American Chemical Society (ACS). Regulation of Laboratory Waste.
- LookChem. Cas 1261630-05-0, 3-Iodoquinolin-7-ol.
- Frontiers in Microbiology. Bacterial Biofilm Eradication Agents: A Current Review.
- ACS Omega. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Bacterial Biofilm Eradication Agents: A Current Review [frontiersin.org]
- 3. csn.edu [csn.edu]
- 4. Cas 1261630-05-0,3-Iodoquinolin-7-ol | lookchem [lookchem.com]
- 5. lookchem.com [lookchem.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. pacelabs.com [pacelabs.com]
- 8. acs.org [acs.org]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.
One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.
Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
